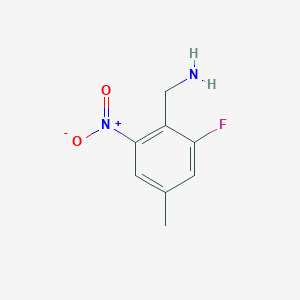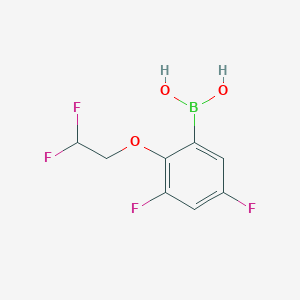
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative characterized by the presence of difluoroethoxy and difluorobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid typically involves the reaction of 2,2-difluoroethanol with 3,5-difluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The difluoroethoxy and difluorobenzene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, boronate esters, and substituted derivatives of the original compound .
科学的研究の応用
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe.
Medicine: Research explores its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Ethyl bromodifluoroacetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is unique due to its combination of difluoroethoxy and difluorobenzene groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
特性
CAS番号 |
936250-25-8 |
|---|---|
分子式 |
C8H7BF4O3 |
分子量 |
237.95 g/mol |
IUPAC名 |
[2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2,7,14-15H,3H2 |
InChIキー |
VWDSCWROUYCJLL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OCC(F)F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


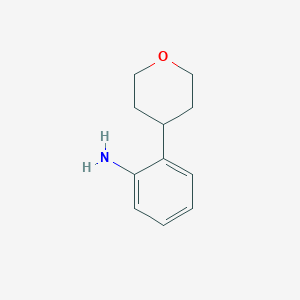
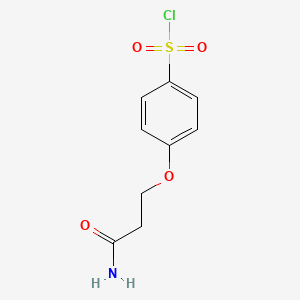
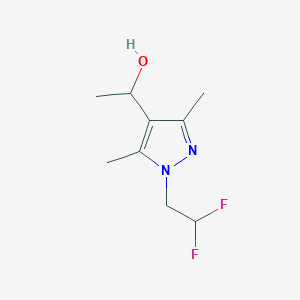
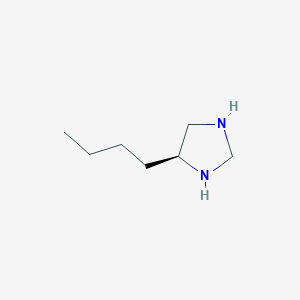
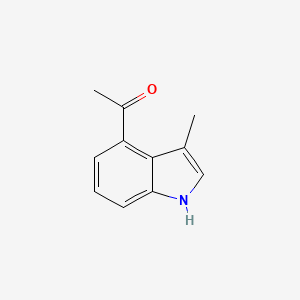
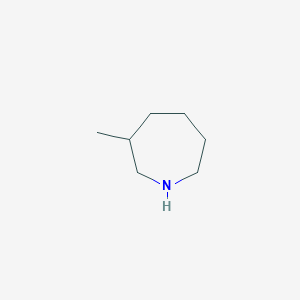
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
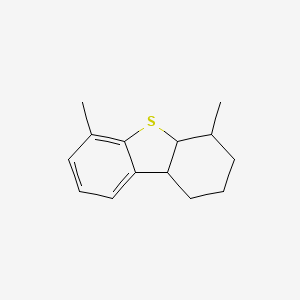
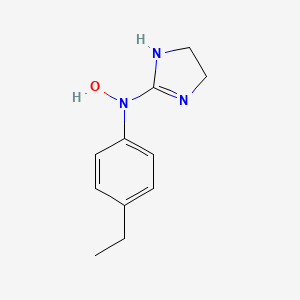
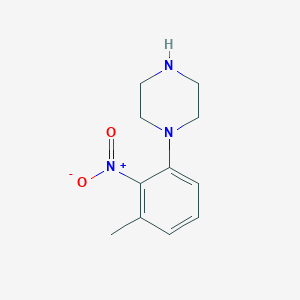

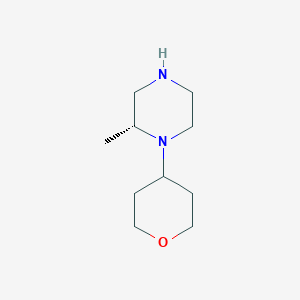
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
